molecular formula C10H8ClF3O3 B8573086 2,2,2-Trifluoroethyl 4-chloro-3-methoxybenzoate CAS No. 189942-73-2

2,2,2-Trifluoroethyl 4-chloro-3-methoxybenzoate

Cat. No. B8573086
M. Wt: 268.61 g/mol
InChI Key: GBSVMNAFZCGVLL-UHFFFAOYSA-N
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Patent
US05981768

Procedure details

2-Chloro-5-(2,2,2-trifluoroethoxy-tricyclo[3.3.1.13,7 ]de-2-ylidenemethyl) anisole. Titanium trichloride, 7.9 g (51.3 mmol), was weighed into a round-bottomed flask in a glove bag under an argon atmosphere. Freshly distilled tetrahydrofuran (from LAH), 60 mL, was added quickly under argon flow. Care should be taken, as this addition can be exothermic. The purple suspension was stirred vigorously so as to break up the solid adhering to the walls of the flask. After 15 minutes, zinc dust, 5.2 g, was added all at once under argon with continued stirring. A moderate exotherm resulted in a reddish-brown mixture which did not contain black suspended solids. After 15 minutes stirring, the triethylamine, 11 mL, was added with exclusion of air. The mixture was then refluxed for 2 hours. A solution of 2-adamantanone, 3.0 g (20 mmol), and 2,2,2-trifluoroethyl-4-chloro-3-methoxybenzoate, 2.6 g (10 mmol) in dry THF, 30 mL, was added dropwise to the refluxing brown mixture over approximately 65 minutes. Reflux was continued overnight for 16 hours. The solvents were rotary evaporated from the cooled reaction mixture to yield a brown-black gum. This gum was triturated with hexanes, 100 mL, and ethyl acetate, 20 mL. The yellow-orange supernate was decanted and the trituration procedure was repeated. After 10 minutes of agitation, triethylamine and methanol, 5 mL each, were added. The gum began to stiffen and eventually became a lumpy solid. The solid was broken up and the supernate decanted. One final trituration was accomplished with 20% ethyl acetate-hexanes. The combined decanted supernates were rotary evaporated to a light yellow, semisolid pasta. The mixture was treated with hot hexanes, 50 mL, and filtered warm to remove some insolubles. The residue obtained after rotary evaporation of the filtrate was applied to a 2.1×20 cm column of activity I aluminum oxide as a slurry in a small amount of warm hexanes. The column was eluted with hexanes to obtain adamantylidene adamantane. The elution was continued with 10% dichloromethane-hexanes to obtain an oil which contained two major mid Rf, UV-active components. The oil was taken up in a small amount of hot hexanes. A crystalline, colorless solid, weighing 0.71 g and having a melting point of 108-124° C., precipitated out upon cooling.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step Two
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Type
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Reaction Step Three
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Type
reactant
Reaction Step Three
Name
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Type
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Type
catalyst
Reaction Step Four
Name
Quantity
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Type
catalyst
Reaction Step Five
Quantity
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Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1(OC)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(N(CC)CC)C.[CH:16]12[CH2:25][CH:20]3[CH2:21][CH:22]([CH2:24][CH:18]([CH2:19]3)[C:17]1=O)[CH2:23]2.FC(F)(F)CO[C:31](=O)[C:32]1[CH:37]=CC(Cl)=C(OC)[CH:33]=1>C1COCC1.[Cl-].[Cl-].[Cl-].[Ti+3].[Zn]>[CH:1]12[CH2:6][CH:5]3[CH2:31][CH:32]([CH2:37][CH:3]([CH2:4]3)[C:2]1=[C:17]1[CH:18]3[CH2:24][CH:22]4[CH2:21][CH:20]([CH2:25][CH:16]1[CH2:23]4)[CH2:19]3)[CH2:33]2 |f:5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C(C3CC(CC(C1)C3)C2)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(COC(C1=CC(=C(C=C1)Cl)OC)=O)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Cl-].[Cl-].[Ti+3]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The purple suspension was stirred vigorously so as
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Care should be taken, as this addition
CUSTOM
Type
CUSTOM
Details
A moderate exotherm resulted in a reddish-brown mixture which
STIRRING
Type
STIRRING
Details
After 15 minutes stirring
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Reflux
WAIT
Type
WAIT
Details
was continued overnight for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvents were rotary evaporated from the cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
to yield a brown-black gum
CUSTOM
Type
CUSTOM
Details
This gum was triturated with hexanes, 100 mL, and ethyl acetate, 20 mL
CUSTOM
Type
CUSTOM
Details
The yellow-orange supernate was decanted
WAIT
Type
WAIT
Details
After 10 minutes of agitation, triethylamine and methanol, 5 mL each
Duration
10 min
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The combined decanted supernates
CUSTOM
Type
CUSTOM
Details
were rotary evaporated to a light yellow, semisolid pasta
ADDITION
Type
ADDITION
Details
The mixture was treated with hot hexanes, 50 mL
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
warm
CUSTOM
Type
CUSTOM
Details
to remove some insolubles
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
after rotary evaporation of the filtrate
WASH
Type
WASH
Details
The column was eluted with hexanes

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C12C(C3CC(CC(C1)C3)C2)=C2C3CC1CC(CC2C1)C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.